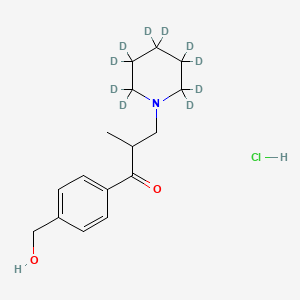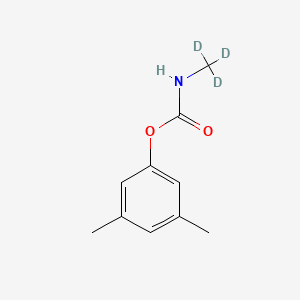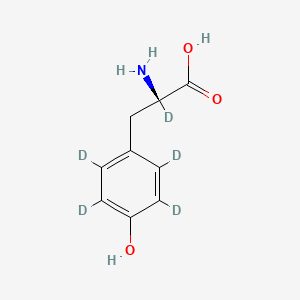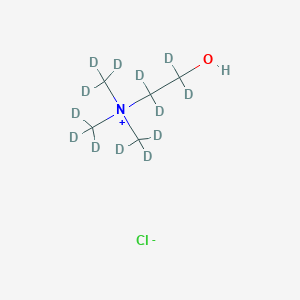
Choline-D13 chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline-D13 chloride is a deuterium-labeled version of choline chloride. Choline chloride is an organic compound and a quaternary ammonium salt. It serves as an acyl group acceptor and a substrate for choline acetyltransferase. Choline chloride is widely used as a feed additive, particularly for poultry, where it promotes growth .
Méthodes De Préparation
Choline-D13 chloride can be synthesized by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Alternatively, it can be prepared by treating trimethylamine with 2-chloroethanol . The industrial production of choline chloride involves high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) to ensure the purity and content of the compound .
Analyse Des Réactions Chimiques
Choline-D13 chloride undergoes various chemical reactions, including:
Oxidation: Choline chloride can be oxidized to form betaine.
Reduction: It can be reduced to form trimethylamine.
Substitution: Choline chloride can undergo substitution reactions to form quaternary ammonium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed from these reactions are betaine, trimethylamine, and quaternary ammonium salts .
Applications De Recherche Scientifique
Choline-D13 chloride has numerous scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Choline chloride is essential for cell membrane integrity and neurotransmission.
Industry: It is used as an additive in animal feed to promote growth and improve feed efficiency.
Mécanisme D'action
Choline-D13 chloride acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Choline chloride is involved in the synthesis of phosphatidylcholine, which is crucial for maintaining cell membrane structure and function .
Comparaison Avec Des Composés Similaires
Choline-D13 chloride is similar to other choline compounds such as:
- Choline bitartrate
- Choline citrate
- Phosphatidylcholine
What sets this compound apart is its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope-labeled compounds .
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
152.70 g/mol |
Nom IUPAC |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; |
Clé InChI |
SGMZJAMFUVOLNK-TYBPHYHNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



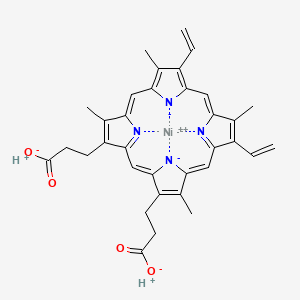

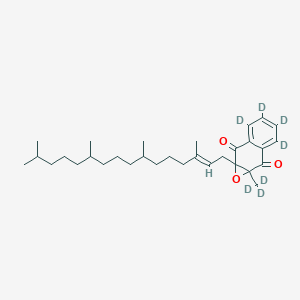
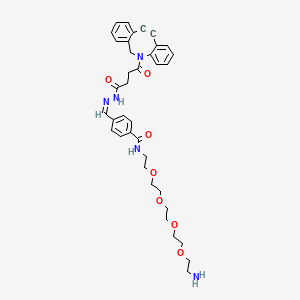

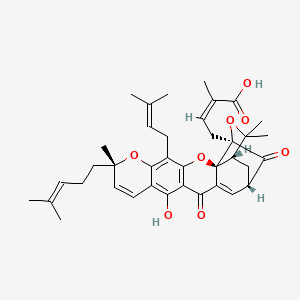
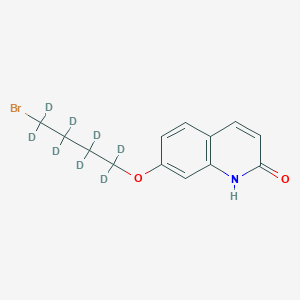
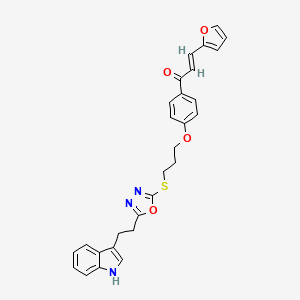
![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
